Topological Polar Surface Area (TPSA) Comparison: Blood-Brain Barrier Permeability Favorability Relative to URB597
The target compound has a computed TPSA of 76.7 Ų, which falls within the established CNS drug-like range (typically <90 Ų) and is 12.1 Ų lower than that of the canonical FAAH inhibitor URB597 (cyclohexyl carbamic acid 3′-carbamoyl-biphenyl-3-yl ester, TPSA = 88.8 Ų) [1][2]. While both compounds are below the 90 Ų threshold, the lower TPSA of the target compound predicts moderately superior passive BBB permeation, a critical parameter for tool compounds intended for CNS target engagement studies [3].
| Evidence Dimension | Topological Polar Surface Area (TPSA, Ų) |
|---|---|
| Target Compound Data | 76.7 Ų |
| Comparator Or Baseline | URB597 (CAS 546141-08-6): TPSA = 88.8 Ų |
| Quantified Difference | 12.1 Ų lower (14% reduction) |
| Conditions | Computed via Cactvs 3.4.8.18 (PubChem release 2021.05.07) |
Why This Matters
A TPSA of 76.7 Ų places the compound more favorably within the CNS-permeable window than URB597, making it a candidate for neuroscience-focused screening libraries where BBB penetration is a procurement prerequisite.
- [1] PubChem CID 71794292. Computed TPSA for target compound. National Center for Biotechnology Information (2026). View Source
- [2] PubChem CID 9864675. Computed TPSA for URB597 (cyclohexyl carbamic acid 3'-carbamoyl-biphenyl-3-yl ester). National Center for Biotechnology Information. View Source
- [3] Pajouhesh, H. and Lenz, G. R. 'Medicinal Chemical Properties of Successful Central Nervous System Drugs.' NeuroRx, 2(4): 541–553 (2005). doi:10.1602/neurorx.2.4.541 View Source
